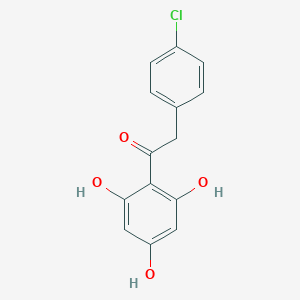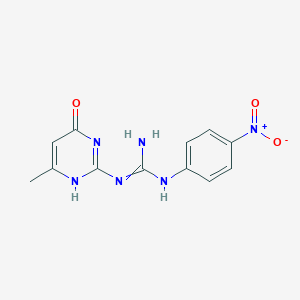![molecular formula C9H9NO3 B096557 4-[(E)-2-nitroprop-1-enyl]phenol CAS No. 61126-42-9](/img/structure/B96557.png)
4-[(E)-2-nitroprop-1-enyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-nitroprop-1-enyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as p-nitrophenol and is synthesized through a specific chemical process.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-nitroprop-1-enyl]phenol is not fully understood, but it is believed to involve the interaction of the compound with certain biomolecules. The compound has been shown to bind to proteins and nucleic acids, which may be responsible for its fluorescence properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-[(E)-2-nitroprop-1-enyl]phenol are not well studied, but it is believed to have minimal toxicity and is not known to have any significant adverse effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(E)-2-nitroprop-1-enyl]phenol in lab experiments is its strong fluorescence properties, which make it an ideal candidate for use in various biological assays. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(E)-2-nitroprop-1-enyl]phenol. One area of research is the development of new synthetic methods for the compound, which may improve its solubility and other properties. Another area of research is the identification of new applications for the compound in various areas of scientific research, including biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Méthodes De Synthèse
The synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol involves the reaction of phenol with nitropropene in the presence of a catalyst. The reaction proceeds through a process called Michael addition, where the nitropropene acts as a nucleophile and attacks the phenol molecule. The reaction is then followed by a dehydration step, which results in the formation of 4-[(E)-2-nitroprop-1-enyl]phenol.
Applications De Recherche Scientifique
4-[(E)-2-nitroprop-1-enyl]phenol has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of certain biomolecules. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in various biological assays.
Propriétés
Numéro CAS |
61126-42-9 |
|---|---|
Nom du produit |
4-[(E)-2-nitroprop-1-enyl]phenol |
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C9H9NO3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3/b7-6+ |
Clé InChI |
PWVYGCHRAHNBFI-VOTSOKGWSA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)O)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
Autres numéros CAS |
61126-42-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



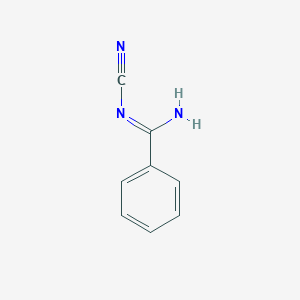
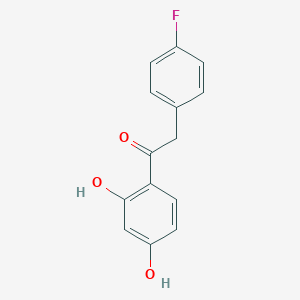
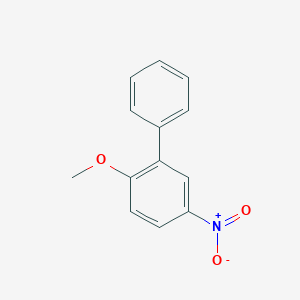
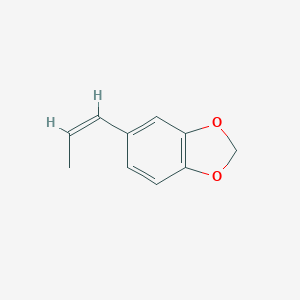

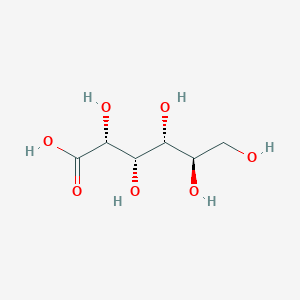
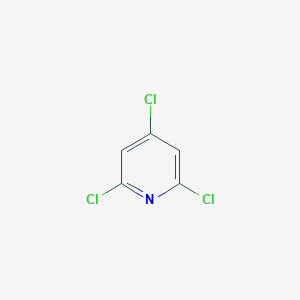
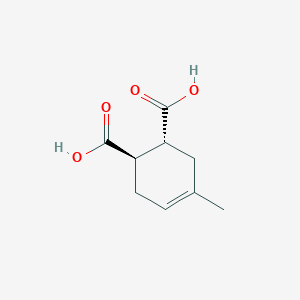
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
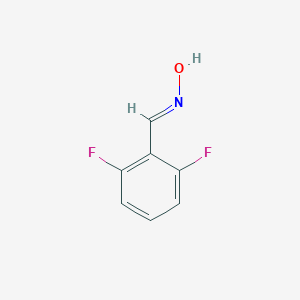
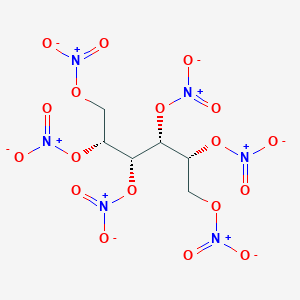
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
